"N-(2-aminophenyl)-N-propylamine" chemical properties
"N-(2-aminophenyl)-N-propylamine" chemical properties
Chemical Identity & Structural Analysis for Drug Discovery Applications
Executive Summary
N-(2-aminophenyl)-N-propylamine (CAS: 55899-42-8), also known as N-propyl-o-phenylenediamine, is a critical diamine intermediate used primarily in the synthesis of 1,2-disubstituted benzimidazoles.[1] Unlike its unsubstituted parent (o-phenylenediamine), the presence of the N-propyl group introduces specific steric and lipophilic parameters (LogP modulation) essential for optimizing the pharmacokinetic profiles of anthelmintic, antiviral, and anticancer candidates.[1]
This guide details the physicochemical properties, high-fidelity synthesis protocols, and mechanistic reactivity profiles of this compound, providing a robust foundation for its application in medicinal chemistry.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identification[1][4]
-
Molecular Formula: C
H N [2] -
SMILES: CCCNc1ccccc1N
Physicochemical Data Table
The following data aggregates experimental values and high-confidence predicted models essential for process design.
| Property | Value | Context/Notes |
| Molecular Weight | 150.22 g/mol | Monoisotopic mass |
| Physical State | Viscous Liquid / Low-melting Solid | Darkens upon air exposure (oxidation) |
| Boiling Point | 265–270 °C (760 mmHg) | Predicted; typically distilled under vacuum (~130°C @ 10 mmHg) |
| pKa (Conjugate Acid) | ~5.1 (Secondary amine) | Primary amine pKa is significantly lower due to resonance |
| LogP (Octanol/Water) | 1.85 ± 0.3 | Moderate lipophilicity; ideal for membrane permeability |
| Density | 1.02 g/cm³ | Estimated at 20°C |
| Solubility | Soluble in EtOH, DMSO, DCM | Sparingly soluble in water; soluble in dilute acid |
Synthesis & Manufacturing Methodologies
The "Regioselective Nitro-Reduction" Protocol
Direct alkylation of o-phenylenediamine with propyl halides often yields a mixture of mono-, di-, and tri-alkylated products.[1] To ensure scientific integrity and high purity (>98%), the industry-standard route utilizes a nucleophilic aromatic substitution (S
Step 1: S
Ar Amination
-
Reagents: 1-Fluoro-2-nitrobenzene, Propylamine (1.1 eq), K
CO (2.0 eq).[1] -
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Mechanism: The propyl amine attacks the electron-deficient carbon attached to fluorine.[1] The nitro group activates the ring for nucleophilic attack.[1]
-
Causality: Use of inorganic base (K
CO ) scavenges HF, driving the equilibrium forward.[1]
Step 2: Chemoselective Reduction
-
Reagents: H
(balloon or 50 psi), Pd/C (10% wt). -
Solvent: Methanol or Ethanol.[1]
-
Conditions: Ambient temperature, 2–12 hours.
-
Workup: Filtration through Celite (to remove Pd) and concentration.[1]
-
Validation: The disappearance of the intense yellow color of the nitro-aniline intermediate indicates reaction completion.[1]
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logical flow of this synthesis strategy.
Figure 1: Regioselective synthesis pathway avoiding poly-alkylation byproducts.
Reactivity Profile & Mechanism
Benzimidazole Cyclization
The primary utility of N-(2-aminophenyl)-N-propylamine is the synthesis of 1-propyl-2-substituted benzimidazoles .[1] This reaction proceeds via a condensation-cyclization mechanism with aldehydes or carboxylic acids.[1]
-
Mechanism:
-
Imine Formation: The primary amine (more nucleophilic) attacks the aldehyde carbonyl to form a Schiff base (imine).[1]
-
Intramolecular Attack: The secondary amine nitrogen attacks the imine carbon, closing the imidazole ring.[1]
-
Oxidative Dehydrogenation: In the presence of an oxidant (e.g., air, Na
S O , or Cu(OAc) ), the dihydro-intermediate is aromatized to the final benzimidazole.[1]
-
Cyclization Pathway Diagram
Figure 2: Mechanistic pathway for the conversion of the diamine to a benzimidazole scaffold.[1]
Coordination Chemistry
As a bidentate ligand, the molecule coordinates to transition metals (Cu, Zn, Pt) through both nitrogen atoms.[1] The propyl group exerts steric pressure, often forcing the metal complex into distorted geometries compared to the unsubstituted analog.[1] This property is exploited in designing catalytic systems where steric bulk controls enantioselectivity.[1]
Applications in Drug Development[1][14][15]
Scaffold Optimization (SAR)
In Structure-Activity Relationship (SAR) studies, the N-propyl group serves as a "lipophilic handle."[1]
-
Effect: It increases the LogP by approximately 1.0–1.5 units compared to the N-methyl analog.[1]
-
Benefit: This modification improves blood-brain barrier (BBB) penetration and cellular uptake without significantly altering the electronic properties of the pharmacophore.[1]
Key Therapeutic Classes
-
Anthelmintics: Analogs of albendazole where N-alkylation prevents rapid metabolic N-oxidation.[1]
-
Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize the 1-substituted benzimidazole core to bind allosteric pockets on viral enzymes.[1]
Handling & Safety (MSDS Highlights)
-
Hazards: Like most phenylenediamines, this compound is a potential skin sensitizer and may be toxic if inhaled or absorbed through the skin.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is air-sensitive and will oxidize to purple/black quinoidal species upon prolonged exposure to oxygen.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control).
References
-
Sigma-Aldrich. N-(2-Aminophenyl)-N-propylamine Product Specification & CAS Data. Retrieved from
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17157646, (2-Phenylpropyl)(propyl)amine (Analogous Structure Analysis). Retrieved from
-
ChemicalBook. o-Phenylenediamine Derivatives and Synthesis Profiles. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Occupational Safety Guidelines for Phenylenediamines. Retrieved from
